molecular formula C5H10ClNO3 B1376640 2-Amino-4-oxopentanoic acid hydrochloride CAS No. 197237-27-7

2-Amino-4-oxopentanoic acid hydrochloride

Cat. No. B1376640
CAS RN: 197237-27-7
M. Wt: 167.59 g/mol
InChI Key: BYAFJYYQCWOTAX-UHFFFAOYSA-N
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Description

2-Amino-4-oxopentanoic acid is a derivative of valeric acid having amino and oxo substituents at the 2- and 4-positions respectively. It is a 4-oxo monocarboxylic acid and a non-proteinogenic alpha-amino acid .


Synthesis Analysis

The synthesis of 5-Amino-4-oxopentanoic acid hydrochloride was achieved from levulinic acid by esterification and bromination to give methyl 5-or 3-bromolevulinates, which was subjected to reaction with potassium phthalimide without separation in presence of DMF followed by acidolysis with an overall yield of 44% .


Molecular Structure Analysis

The molecular formula of 2-Amino-4-oxopentanoic acid is C5H9NO3 . The InChI representation is InChI=1S/C5H9NO3/c1-3(7)2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9) .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 131.13 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 .

Scientific Research Applications

Molecular Biology Applications

2-Amino-4-oxopentanoic acid hydrochloride, also known as 5-Aminolevulinic acid hydrochloride (5-ALA), is utilized in molecular biology due to its ability to undergo various chemical transformations. These include nucleophilic and electrophilic substitution, substituent modification, reduction, and oxidation. Additionally, its metalation and demetalation properties with metals like iron, zinc, copper, nickel, and cobalt are valuable for biological applications .

Diagnostic Use in Medicine

5-ALA is used in the medical field as a porphyrin precursor. It is particularly effective in treating actinic keratosis of the face, scalp, and upper extremities. Moreover, it helps visualize gliomas during surgery .

Photodynamic Therapy

In the realm of photodynamic therapy (PDT), 5-ALA serves as an inducing agent for protoporphyrin IX (PPIX) dependent fluorescence diagnosis. This application is significant in identifying metastatic lymph nodes and treating diseases like Paget’s disease and HPV infection-associated cervical conditions .

Agriculture

The compound also finds applications in agriculture. It is being studied for its potential to induce certain reactions that are beneficial for plant growth and protection .

Mechanism of Action

Target of Action

2-Amino-4-oxopentanoic acid hydrochloride, also known as Aminolevulinic acid (ALA), is a porphyrin precursor . It is primarily targeted towards cells in the body that are involved in heme synthesis . Heme is an essential component of various proteins, including hemoglobin, which is responsible for oxygen transport in the body .

Mode of Action

ALA is produced from succinyl-CoA and glycine as an intermediate in heme synthesis . It interacts with these targets and results in the production of heme . In the context of photochemotherapy for actinic keratosis, ALA is applied topically and taken up by the abnormal cells . When exposed to a specific wavelength of light, the heme precursors in the cells react and cause cell death .

Biochemical Pathways

The primary biochemical pathway affected by ALA is the heme synthesis pathway . As an intermediate in this pathway, ALA plays a crucial role in the production of heme . The downstream effects of this include the production of hemoglobin and other heme-containing proteins, which are essential for various biological functions, including oxygen transport .

Pharmacokinetics

It is known that when used in photochemotherapy, ala is applied topically and absorbed by the abnormal cells . The impact of these properties on the bioavailability of ALA is currently unclear and may vary depending on the specific use case and individual patient characteristics.

Result of Action

The primary result of ALA’s action is the death of abnormal cells in conditions such as actinic keratosis . This occurs when the heme precursors in these cells react upon exposure to a specific wavelength of light, causing cell death . This can lead to the clearance of actinic keratosis lesions .

Action Environment

The action, efficacy, and stability of ALA can be influenced by various environmental factors. For example, the effectiveness of photochemotherapy using ALA can be affected by the intensity and wavelength of the light used . Additionally, factors such as the specific location and severity of the actinic keratosis lesions can also influence the action of ALA .

Safety and Hazards

While specific safety and hazards information for 2-Amino-4-oxopentanoic acid hydrochloride is not available, general safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding dust formation, and avoiding contact with eyes, skin, or clothing .

properties

IUPAC Name

2-amino-4-oxopentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.ClH/c1-3(7)2-4(6)5(8)9;/h4H,2,6H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAFJYYQCWOTAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-oxopentanoic acid hydrochloride

CAS RN

197237-27-7
Record name 2-amino-4-oxopentanoic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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